1-[4-(pyridin-2-yl)piperazin-1-yl]-2-(thiophen-2-yl)ethan-1-one
Description
1-[4-(Pyridin-2-yl)piperazin-1-yl]-2-(thiophen-2-yl)ethan-1-one is a hybrid heterocyclic compound featuring a pyridine-substituted piperazine ring conjugated with a thiophenylethanone moiety. Its molecular formula is C₁₅H₁₆N₃OS, with a molecular weight of 293.38 g/mol (calculated). The pyridine and thiophene groups contribute to its π-π stacking and hydrogen-bonding capabilities, enhancing its binding affinity to biological targets .
Properties
IUPAC Name |
1-(4-pyridin-2-ylpiperazin-1-yl)-2-thiophen-2-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3OS/c19-15(12-13-4-3-11-20-13)18-9-7-17(8-10-18)14-5-1-2-6-16-14/h1-6,11H,7-10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTHRHNZRYDFSNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[4-(pyridin-2-yl)piperazin-1-yl]-2-(thiophen-2-yl)ethan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: Starting with a suitable piperazine precursor, the pyridine moiety is introduced through nucleophilic substitution reactions.
Introduction of the Thiophene Ring: The thiophene ring is then attached via a coupling reaction, often using palladium-catalyzed cross-coupling methods such as Suzuki or Stille coupling.
Final Assembly: The final step involves the formation of the ethanone linkage, typically through acylation reactions using appropriate acylating agents.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow chemistry techniques to streamline the process.
Chemical Reactions Analysis
1-[4-(pyridin-2-yl)piperazin-1-yl]-2-(thiophen-2-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ethanone group to an alcohol.
Common reagents used in these reactions include palladium catalysts for coupling reactions, reducing agents like sodium borohydride, and oxidizing agents like chromium trioxide. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Synthesis Overview
The general synthetic route includes:
- Formation of the piperazine derivative.
- Reaction with a thiophene-based carbonyl compound to yield the target compound.
The synthetic methods often employ techniques such as microwave-assisted synthesis to enhance yields and reduce reaction times .
Antimicrobial Properties
Research has demonstrated that derivatives of 1-[4-(pyridin-2-yl)piperazin-1-yl]-2-(thiophen-2-yl)ethan-1-one exhibit significant antimicrobial activity. For instance, studies have shown that certain analogs possess potent antibacterial and antifungal properties, making them promising candidates for the development of new antimicrobial agents .
Central Nervous System Activity
The compound has also been investigated for its effects on the central nervous system. Studies indicate that it may interact with serotonin receptors, which are crucial for various neurological functions. Docking studies suggest that the compound can bind effectively to these receptors, potentially influencing mood and anxiety disorders .
Anticancer Potential
Emerging research has highlighted the anticancer potential of this compound. It has been shown to inhibit cell proliferation in various cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest . The structural characteristics of the compound allow it to interact with specific molecular targets within cancer cells.
Case Study: Antimicrobial Evaluation
A series of derivatives were synthesized and evaluated for their antimicrobial activity using standard methods such as agar diffusion and broth dilution techniques. Compounds derived from this compound demonstrated varying degrees of activity against both Gram-positive and Gram-negative bacteria, with some exhibiting MIC values comparable to established antibiotics .
Case Study: Neuropharmacological Assessment
In a neuropharmacological study, the effects of the compound on serotonin receptor binding were assessed using radiolabeled ligands. The results indicated a significant affinity for certain serotonin receptor subtypes, suggesting its potential use in treating anxiety and depression .
Mechanism of Action
The mechanism of action of 1-[4-(pyridin-2-yl)piperazin-1-yl]-2-(thiophen-2-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In receptor binding studies, it can act as an agonist or antagonist, influencing signal transduction pathways.
Comparison with Similar Compounds
Arylpiperazine Derivatives with Thiophene Modifications
Key Observations :
- Electron-Withdrawing Groups (e.g., trifluoromethyl in RTC1) improve metabolic stability but may reduce solubility .
- Heterocyclic Additions (e.g., oxadiazole in BJ48818) introduce new pharmacophoric features, expanding target selectivity .
- Bulkier Substituents (e.g., sulfonylindole in 3f) often reduce off-target interactions but may limit blood-brain barrier permeability .
Pharmacological Profiles
Limited direct pharmacological data are available for the target compound. However, inferences can be drawn from structurally related analogs:
- Serotonin Receptor Affinity: Pyridinylpiperazine derivatives (e.g., 3f) show nanomolar affinity for 5-HT6 receptors (IC₅₀ = 12 nM), attributed to the pyridine-thiophene π-system .
- Antimicrobial Activity: Thiophene-containing analogs (e.g., 6c in ) exhibit moderate antibacterial activity (MIC = 8–32 µg/mL against S. aureus), though the target compound’s thiophenylethanone core lacks reported efficacy in this domain .
- Cytotoxicity : Fluorophenyl-piperazine derivatives (e.g., E629-0296) demonstrate low cytotoxicity (CC₅₀ > 100 µM in HEK293 cells), suggesting a favorable therapeutic index .
Trends :
- Coupling Reagents: HOBt/TBTU or DIPEA are standard for piperazine-ethanone bond formation .
- Solvent Systems : Polar aprotic solvents (DMF, DCM) dominate due to their compatibility with amine nucleophiles .
Biological Activity
1-[4-(pyridin-2-yl)piperazin-1-yl]-2-(thiophen-2-yl)ethan-1-one, a compound characterized by its complex structure, has garnered attention for its potential biological activities. This article explores its pharmacological effects, mechanisms of action, and relevant case studies, supported by empirical data.
Chemical Structure
The molecular formula for this compound is C15H17N3OS. It features a piperazine ring substituted with a pyridine group and a thiophene moiety, which contribute to its biological properties.
Biological Activity Overview
Research indicates that this compound exhibits significant activity in various biological assays, particularly in relation to serotonin reuptake inhibition and potential anti-cancer properties.
1. Serotonin Reuptake Inhibition
A study highlighted the synthesis of derivatives related to this compound, showing promising results in serotonin (5-HT) reuptake inhibition. The most effective compound demonstrated a micromolar affinity (Ki = 2.30 μM) towards the 5-HT1A receptor, suggesting its potential as an antidepressant agent .
2. Anti-Cancer Activity
In vitro evaluations revealed that certain derivatives of this compound exhibited moderate to significant efficacy against human breast cancer cells. For instance, one derivative showed an IC50 value of 18 μM against cancer cell lines . This suggests that the compound may inhibit cancer cell proliferation through specific molecular interactions.
The biological activities of this compound can be attributed to its ability to interact with various receptors and enzymes:
Serotonin Receptors
The interaction with serotonin receptors is crucial for its antidepressant effects. The binding affinity to the 5-HT1A receptor indicates that the compound may modulate neurotransmitter levels in the brain, potentially alleviating symptoms of depression .
Poly (ADP-Ribose) Polymerase (PARP) Inhibition
The compound's derivatives have also been studied for their ability to inhibit PARP, an enzyme involved in DNA repair mechanisms. This inhibition can lead to increased apoptosis in cancer cells, providing a therapeutic avenue for cancer treatment .
Case Studies and Research Findings
Several studies have focused on the pharmacological potential of this compound:
Case Study 1: Antidepressant Activity
In a study involving forced swimming tests in rats, a derivative of this compound significantly reduced immobility times, indicating an antidepressant-like effect . The results suggest that the compound may enhance serotonergic neurotransmission.
Case Study 2: Anti-Cancer Efficacy
Another investigation assessed the cytotoxicity of the compound against various cancer cell lines. The findings demonstrated that certain derivatives could effectively inhibit cell growth at low concentrations (IC50 values ranging from 18 μM to 57.3 μM), comparable to established chemotherapeutic agents .
Data Summary
The following table summarizes key findings related to the biological activity of this compound and its derivatives:
| Activity | Compound | IC50/Ki Value | Target |
|---|---|---|---|
| Serotonin Reuptake Inhibition | This compound | Ki = 2.30 μM | 5-HT1A Receptor |
| Anti-Cancer Activity | Derivative A20 | IC50 = 18 μM | Human Breast Cancer Cells |
| PARP Inhibition | Compound 5e | IC50 = 57.3 μM | PARP Enzyme |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
